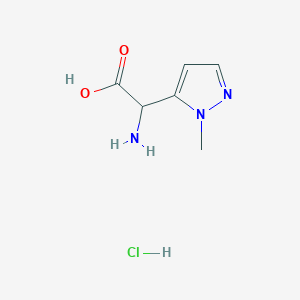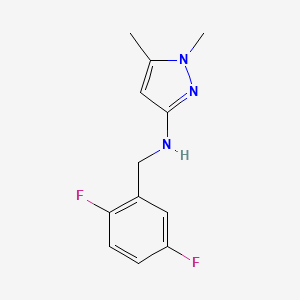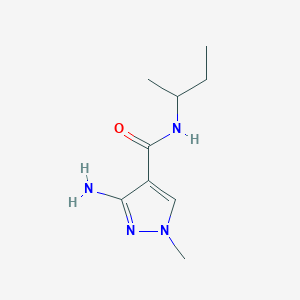![molecular formula C11H21N3O B11736581 (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1856075-14-3](/img/structure/B11736581.png)
(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a chemical compound with the molecular formula C11H21N3O. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of both ethoxypropyl and pyrazolyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-ethyl-1H-pyrazole-3-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The ethoxypropyl and pyrazolyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects. The exact mechanism may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(3-Ethoxypropyl)-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-amine: This compound has a similar structure but with a nitro group instead of a methyl group.
1-Methyl-1H-pyrazol-3-amine: A simpler compound with a similar pyrazole core.
Uniqueness
(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific combination of ethoxypropyl and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
1856075-14-3 |
|---|---|
Fórmula molecular |
C11H21N3O |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
3-ethoxy-N-[(1-ethylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-3-14-8-6-11(13-14)10-12-7-5-9-15-4-2/h6,8,12H,3-5,7,9-10H2,1-2H3 |
Clave InChI |
VAUKKENUGLRULH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)CNCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736510.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11736519.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)
![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)

![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)

amine](/img/structure/B11736549.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)
![2-Cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}but-2-enamide](/img/structure/B11736556.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
